molecular formula C17H16N4OS B4673190 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No. B4673190
M. Wt: 324.4 g/mol
InChI Key: XLDOMZDSSLPJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as ETQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ETQ belongs to the class of quinazoline derivatives and has been studied for its pharmacological activity in various fields such as cancer research, neuropharmacology, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. However, studies have suggested that 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exerts its pharmacological effects by interacting with various cellular targets. In cancer cells, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one inhibits the activity of enzymes involved in cell growth and proliferation. In neurons, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one reduces oxidative stress and inflammation by activating antioxidant and anti-inflammatory pathways. In blood vessels, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one relaxes smooth muscle cells by increasing the production of nitric oxide.
Biochemical and Physiological Effects:
2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one inhibits the activity of enzymes involved in cell growth and proliferation. In neurons, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one reduces oxidative stress and inflammation by activating antioxidant and anti-inflammatory pathways. In blood vessels, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one relaxes smooth muscle cells by increasing the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments include its potential therapeutic properties in various fields of scientific research. The limitations of using 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments include its limited availability and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential therapeutic properties in other fields of scientific research. Additionally, the development of 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one derivatives with improved pharmacological properties is an area of interest for future research.

Scientific Research Applications

2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been studied for its potential therapeutic properties in various fields of scientific research. In cancer research, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has shown promising results as an anti-cancer agent. Studies have shown that 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one inhibits the growth of cancer cells and induces apoptosis, which is a programmed cell death mechanism. In neuropharmacology, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been studied for its potential as a neuroprotective agent. Studies have shown that 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one protects neurons from oxidative stress and reduces neuroinflammation. In cardiovascular diseases, 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been studied for its potential as a vasodilator. Studies have shown that 2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one relaxes blood vessels and improves blood flow.

properties

IUPAC Name

2-ethylsulfanyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-23-17-19-16-18-14-8-12(11-6-4-3-5-7-11)9-15(22)13(14)10-21(16)20-17/h3-7,10,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDOMZDSSLPJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
Reactant of Route 4
2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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